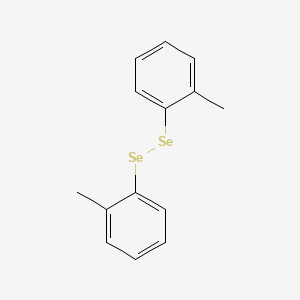

Diselenide, bis(2-methylphenyl)

Description

Historical Context and Evolution of Organoselenium Chemistry

The journey of organoselenium chemistry began in 1817 with the discovery of the element selenium by the Swedish chemist Jöns Jacob Berzelius, who named it after the Greek moon goddess, Selene. nih.gov The first organoselenium compound, diethyl selenide, was synthesized by Löwig in 1836. wikipedia.orgmdpi.comnih.gov However, the field experienced slow growth initially, partly due to the unpleasant odor and challenging purification of many simple organoselenium compounds like selenols (RSeH), selenides (RSeR), and diselenides (RSeSeR). mdpi.com

A resurgence of interest occurred in the 1970s, leading to the discovery and identification of a wider variety of organoselenium compounds. mdpi.com This period marked the beginning of a rapid expansion of the field, with researchers exploring the unique properties and reactivity of these compounds. mdpi.comalbany.edu Modern organoselenium chemistry now encompasses the study of electrophilic, nucleophilic, and radical reactions involving selenium, as well as its use in catalysis and the synthesis of complex molecules. albany.eduresearchgate.net The development of green chemistry principles has also influenced recent advancements, promoting more environmentally friendly synthetic methods. mdpi.com

Overview of Diselenide Compounds: Structural Classes and Research Relevance

Diselenides, characterized by the R−Se−Se−R linkage, are the selenium analogs of disulfides and peroxides. wikipedia.org They are generally shelf-stable compounds that serve as important precursors to more reactive organoselenium reagents. wikipedia.org The Se-Se bond in diselenides can be readily cleaved to generate electrophilic (RSe+), nucleophilic (RSe−), or radical (RSe•) species, making them versatile reagents in organic synthesis. researchgate.net

Structurally, diselenides can be broadly classified into dialkyl, diaryl, and dibenzyl diselenides, among others. Aryl diselenides, where the selenium atoms are attached to aromatic rings, are a particularly important class. The electronic and steric properties of the aryl substituents can significantly influence the reactivity and properties of the diselenide. For instance, the introduction of a methoxy (B1213986) group ortho to the selenium atom in diaryl diselenides has been shown to enhance their antioxidant activity. mdpi.com

The research relevance of diselenides is extensive. They are widely used to introduce selenium into organic molecules. researchgate.net Many organoselenium compounds, including diselenides, exhibit interesting biological activities, which has spurred research into their potential applications. mdpi.commdpi.com In the realm of synthetic chemistry, diaryl diselenides like diphenyl diselenide are considered reference compounds for evaluating antioxidant properties. mdpi.comnih.gov They are also utilized in a variety of chemical transformations, including the synthesis of selenium-containing heterocycles and the selenenylation of various substrates. nih.govnih.govrsc.org

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Research Area |

|---|---|---|---|

| Diphenyl diselenide | C12H10Se2 | 312.13 | Reference compound for antioxidant studies. mdpi.comnih.gov |

| Diselenide, bis(4-methylphenyl) | C14H14Se2 | 340.2 | Synthetic precursor and subject of structural studies. nih.gov |

| Bis(2-anilinocarbonylphenyl) diselenide | C26H20N2O2Se2 | 582.38 | Intermediate in the catalytic cycle of ebselen. mdpi.com |

Specific Research Focus: Diselenide, bis(2-methylphenyl) within the Landscape of Aryl Diselenides

Diselenide, bis(2-methylphenyl), also known as di-o-tolyl diselenide, is an aryl diselenide that has been a subject of specific research interest. Its structure, featuring methyl groups in the ortho position of the phenyl rings, influences its chemical and physical properties.

The synthesis of related compounds, such as bis(2-methylbenzyl) selenide, has been reported through the reaction of 2-methylbenzyl chloride with selenium in the presence of a reducing agent. electronicsandbooks.com A common synthetic route for diaryl diselenides involves the reaction of an appropriate Grignard reagent (e.g., phenylmagnesium bromide) with selenium, followed by oxidation. wikipedia.org For Diselenide, bis[(2-methylphenyl)methyl], a typical synthesis involves the reaction of 2-methylphenyl halides with a selenium reagent like sodium diselenide. evitachem.com

The structural characteristics of these types of compounds have been investigated using various analytical techniques. For instance, the crystal structure of bis(2,4,6-tri-methylphenyl)-diselenide has been determined, revealing a dihedral angle of 83.5°. electronicsandbooks.com Such structural data is crucial for understanding the reactivity and interactions of these molecules. The presence of the methyl group in the ortho position can introduce steric hindrance that affects the conformation and reactivity of the diselenide bond.

| Parameter | Value for bis(14,34-dimethyl [11,21:23,31-terphenyl]-22-yl)diselane |

|---|---|

| Crystal System | Monoclinic. researchgate.net |

| Space Group | P21/c. researchgate.net |

| a (Å) | 13.377(3). researchgate.net |

| b (Å) | 14.843(3). researchgate.net |

| c (Å) | 16.003(4). researchgate.net |

| β (°) | 93.922(4). researchgate.net |

| Volume (ų) | 3170.0(12). researchgate.net |

Research into Diselenide, bis(2-methylphenyl) and its analogues contributes to the broader understanding of structure-activity relationships in organoselenium chemistry. The subtle changes in the substitution pattern on the aryl ring can lead to significant differences in the compound's properties and potential applications, making it a valuable subject for continued investigation.

Properties

CAS No. |

69447-36-5 |

|---|---|

Molecular Formula |

C14H14Se2 |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

1-methyl-2-[(2-methylphenyl)diselanyl]benzene |

InChI |

InChI=1S/C14H14Se2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

SCDZXLABLXAHDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Se][Se]C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Aryl Diselenides

Approaches to the Formation of Aryl-Selenium Bonds in Diselenides

The construction of the aryl-selenium bond is the cornerstone of diselenide synthesis. The selection of precursors, reaction design, and the specific synthetic pathway are critical factors that determine the efficiency and yield of the desired product.

Precursor Selection and Reaction Design

The synthesis of symmetrical diaryl diselenides like Diselenide, bis(2-methylphenyl) typically commences with a precursor containing the 2-methylphenyl (o-tolyl) group. A common and effective precursor is an organometallic reagent, such as a Grignard reagent or an organolithium species. For instance, 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide), prepared from the reaction of 2-bromotoluene with magnesium metal, serves as a nucleophilic source of the o-tolyl group.

The general reaction design involves the reaction of this organometallic precursor with an electrophilic selenium source. Elemental selenium (in its powder form) is a widely used and cost-effective selenium source for this purpose. The reaction initially forms a selenolate intermediate (ArSeM, where M is a metal), which is then oxidized to the diselenide. Air oxidation is often sufficient for this step.

Metal-mediated and Transition Metal-Catalyzed Syntheses

While the Grignard-based synthesis is a classic and direct method, transition metal-catalyzed reactions offer alternative routes to aryl-selenium bonds. Copper-catalyzed cross-coupling reactions, for example, have been employed for the synthesis of diaryl diselenides from aryl halides and a selenium source. Although specific examples detailing the copper-catalyzed synthesis of Diselenide, bis(2-methylphenyl) are not extensively documented, the general methodology provides a viable synthetic avenue.

The catalytic cycle of such reactions typically involves the oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with a selenium nucleophile and subsequent reductive elimination to form the aryl-selenium bond. The choice of ligand, base, and solvent is crucial for the efficiency of these catalytic systems.

Reductive Coupling Pathways utilizing Reduced Selenium Species

Reductive coupling pathways provide another important strategy for the synthesis of diaryl diselenides. These methods involve the in situ generation of a reduced selenium species, which then reacts with an aryl precursor. A common approach is the reduction of elemental selenium with a reducing agent like sodium borohydride (B1222165) to form sodium diselenide (Na₂Se₂). This diselenide dianion can then react with an appropriate aryl electrophile, such as an aryl halide or a diazonium salt, to yield the diaryl diselenide.

Another reductive approach involves the reduction of an aryl selenocyanate (ArSeCN). For instance, 2-methylphenylselenocyanate could be reduced to the corresponding selenolate, which upon oxidation would yield Diselenide, bis(2-methylphenyl).

Oxidative Coupling Reactions

Oxidative coupling reactions represent a conceptually different approach where the selenium-selenium bond is formed through the oxidation of two molecules of a suitable precursor. The most common precursor for this method is an aryl selenol (ArSeH). In the case of Diselenide, bis(2-methylphenyl), the corresponding 2-methylphenylselenol would be the starting material.

The oxidation of selenols to diselenides can be readily achieved using a variety of mild oxidizing agents. Atmospheric oxygen is often sufficient to effect this transformation, making it a green and convenient method. Other oxidants that can be employed include hydrogen peroxide, halogens, or metal-based oxidizing agents. This method is particularly useful if the corresponding selenol is readily available or can be synthesized easily.

Synthetic Considerations for ortho-Substituted Aryl Diselenides

The synthesis of ortho-substituted aryl diselenides like Diselenide, bis(2-methylphenyl) presents unique challenges primarily due to steric hindrance. The presence of the methyl group in the position adjacent to the selenium atom can significantly influence the reactivity of the precursors and the stability of the intermediates.

In Grignard-based syntheses, the steric bulk of the o-tolylmagnesium bromide can affect the rate of its reaction with elemental selenium. Similarly, in transition metal-catalyzed cross-coupling reactions, the ortho-substituent can hinder the oxidative addition of the aryl halide to the metal center and the subsequent steps in the catalytic cycle, often leading to lower yields compared to their para- or meta-substituted counterparts. Careful optimization of reaction conditions, including temperature, reaction time, and the choice of catalyst and ligands, is often necessary to overcome these steric challenges.

The table below summarizes the potential synthetic routes to Diselenide, bis(2-methylphenyl) and the key considerations for each.

| Synthetic Route | Precursors | Key Reagents | General Considerations | ortho-Substitution Impact |

| Grignard Reaction | 2-Bromotoluene, Magnesium | Elemental Selenium | Straightforward, common method. | Steric hindrance may affect reaction rate. |

| Reductive Coupling | 2-Methylphenyl halide/diazonium salt | Sodium diselenide (from Se + NaBH₄) | Good for functional group tolerance. | Steric hindrance can influence the reactivity of the aryl precursor. |

| Oxidative Coupling | 2-Methylphenylselenol | Air (O₂), H₂O₂, or other oxidants | Mild conditions, high atom economy. | Availability of the precursor selenol is key. |

| Metal-Catalyzed Coupling | 2-Halotoluene | Selenium source, Transition metal catalyst (e.g., Cu) | Offers alternative reactivity. | Steric hindrance can significantly lower reaction yields. |

Derivatization and Chemical Transformations of Diselenide, bis(2-methylphenyl)

Diselenide, bis(2-methylphenyl) can serve as a precursor for a variety of other organoselenium compounds through the cleavage of its selenium-selenium bond. This bond is susceptible to both reductive and oxidative cleavage, providing access to nucleophilic and electrophilic selenium species, respectively.

Reductive Cleavage: The Se-Se bond can be readily cleaved by reducing agents such as sodium borohydride to generate the corresponding sodium 2-methylphenylselenolate (o-tolylselenolate). This selenolate is a potent nucleophile and can be used in a variety of subsequent reactions, such as the synthesis of unsymmetrical selenides by reaction with alkyl or aryl halides.

Oxidative Cleavage: Reaction with halogens, such as bromine or chlorine, results in the oxidative cleavage of the diselenide bond to form 2-methylphenylselenyl halides (o-tolylselenyl halides). These selenyl halides are electrophilic selenium reagents and can be used in electrophilic addition reactions to alkenes and alkynes, providing a route to various functionalized organoselenium compounds.

Oxidation at Selenium: The selenium atoms in Diselenide, bis(2-methylphenyl) can be oxidized to higher oxidation states. For instance, reaction with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding seleninic acid or other oxidized selenium species. The steric hindrance from the ortho-methyl groups may influence the rate and outcome of these oxidation reactions.

The following table outlines some of the key chemical transformations of Diselenide, bis(2-methylphenyl).

| Transformation | Reagents | Product Type | Application |

| Reductive Cleavage | NaBH₄ | 2-Methylphenylselenolate (nucleophile) | Synthesis of unsymmetrical selenides. |

| Oxidative Cleavage | Br₂, Cl₂ | 2-Methylphenylselenyl halide (electrophile) | Electrophilic additions to unsaturated bonds. |

| Oxidation | H₂O₂, m-CPBA | 2-Methylphenylseleninic acid | Precursor to other organoselenium compounds. |

Conversion to Organoselenides

A primary application of diaryl diselenides is their use as precursors for the synthesis of various organoselenides. This transformation is typically initiated by the reduction of the diselenide bond to form arylselenolates, which are potent selenium-centered nucleophiles.

Common reducing agents for this purpose include sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄), and samarium(II) iodide (SmI₂). The resulting arylselenolate anion (ArSe⁻) can then be reacted with a variety of electrophiles to generate new carbon-selenium bonds. For instance, treatment of a diaryl diselenide with a reducing agent followed by an alkyl halide (R-X) yields an unsymmetrical aryl alkyl selenide (Ar-Se-R).

Arylselenolate ions generated from the reductive cleavage of diaryl diselenides can also participate in aromatic nucleophilic substitution reactions. These reactions typically require an activated aromatic ring, often containing electron-withdrawing groups, to proceed efficiently.

The generation of aryl radicals from arylhydrazines in the presence of diaryl diselenides can also lead to the formation of unsymmetrical diaryl selenides through a radical mechanism.

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| Diaryl diselenide | Alkyl halide | Reducing agent (e.g., NaBH₄) | Aryl alkyl selenide |

| Diaryl diselenide | Activated aryl halide | Reducing agent (e.g., SmI₂) | Unsymmetrical diaryl selenide |

| Diaryl diselenide | Arylhydrazine | - | Unsymmetrical diaryl selenide |

Generation of Selenenyl Halides and other Electrophilic Selenium Species

Diaryl diselenides are valuable precursors to electrophilic selenium species, most notably arylselenenyl halides (ArSeX). These reagents are widely used in organic synthesis for the introduction of the arylseleno group into various molecules.

The reaction of a diaryl diselenide with elemental halogens such as bromine (Br₂) or iodine (I₂) leads to the formation of the corresponding arylselenenyl bromide or iodide. rsc.org These reactions can exist in equilibrium, with the position of the equilibrium depending on the specific halogen and the aryl substituents. rsc.org For instance, the reaction of diaryl diselenides with iodine can form charge-transfer complexes or the corresponding arylselenenyl iodide, depending on the reaction conditions. rsc.org

Besides direct halogenation, electrophilic selenium species can be generated in situ from diaryl diselenides using other reagents. For example, the combination of a diaryl diselenide with an N-halosuccinimide (NXS) can produce the corresponding arylselenenyl halide, which can then be used in subsequent reactions. nih.govproquest.com Similarly, oxidizing agents like Selectfluor® can react with diaryl diselenides to generate electrophilic selenium species that can participate in reactions such as the synthesis of oxazoles from ynamides. nih.gov

| Diaryl Diselenide | Reagent | Product |

| (ArSe)₂ | Br₂ | ArSeBr |

| (ArSe)₂ | I₂ | ArSeI or (ArSe)₂·I₂ |

| (ArSe)₂ | N-Bromosuccinimide (NBS) | ArSeBr |

| (ArSe)₂ | N-Iodosuccinimide (NIS) | ArSeI |

| (ArSe)₂ | Selectfluor® | Electrophilic Selenium Species |

Formation of Selenoxides and Higher Oxidation States

The selenium atoms in diaryl diselenides can be oxidized to higher oxidation states, leading to the formation of selenoxides and seleninic acids or their derivatives. These oxidized species have their own unique reactivity and applications in organic synthesis.

Oxidation of diaryl diselenides with strong oxidizing agents like ozone (O₃) or hydrogen peroxide (H₂O₂) typically leads to the formation of seleninic anhydrides (ArSe(O)OSe(O)Ar). rsc.org Under controlled conditions, it is also possible to isolate selenoxides. The electrochemical oxidation of diphenyl selenide, for example, has been shown to produce diphenyl selenoxide. marquette.edu

These oxidation reactions are significant as they can be part of catalytic cycles where the diselenide is used in catalytic amounts. For instance, in the presence of an oxidant, diaryl diselenides can catalyze various oxidation reactions, such as the Baeyer-Villiger oxidation of ketones to lactones. cardiff.ac.uk

| Starting Material | Oxidizing Agent | Product |

| Diaryl diselenide | Ozone (O₃) | Seleninic anhydride |

| Diaryl diselenide | Hydrogen Peroxide (H₂O₂) | Seleninic anhydride |

| Diphenyl selenide | Electrochemical Oxidation | Diphenyl selenoxide |

Reactions with Carbon- and Heteroatom-Centered Nucleophiles

The selenium-selenium bond in diaryl diselenides is susceptible to attack by various nucleophiles. This reactivity provides a pathway for the formation of new selenium-carbon and selenium-heteroatom bonds.

Carbon-Centered Nucleophiles: While direct reactions with many common carbon nucleophiles are not prevalent, diaryl diselenides are known to react with carbon radicals. Photoirradiation can induce the homolytic cleavage of the Se-Se bond, generating arylseleno radicals (ArSe•). nih.gov These radicals can then be trapped by carbon-centered radicals to form carbon-selenium bonds. nih.gov

Heteroatom-Centered Nucleophiles: Thiolates (RS⁻) are effective nucleophiles for the cleavage of the diselenide bond, leading to the formation of a selenenyl sulfide (ArSe-SR) and a selenolate anion (ArSe⁻). rsc.org This reaction is of interest in the context of the biological activity of organoselenium compounds, as it mimics interactions with thiol-containing biomolecules. rsc.org The reaction of diaryl diselenides with phosphines, such as triphenylphosphine (Ph₃P), can also lead to the formation of adducts. rsc.org

| Diaryl Diselenide | Nucleophile | Product |

| (ArSe)₂ | Carbon radical (R•) | Aryl alkyl selenide (Ar-Se-R) |

| (ArSe)₂ | Thiolate (RS⁻) | Selenenyl sulfide (ArSe-SR) + Selenolate (ArSe⁻) |

| (ArSe)₂ | Triphenylphosphine (Ph₃P) | Adducts (e.g., Ph₃PSe(Ar)I) |

Advanced Spectroscopic Characterization and Structural Analysis of Diselenide, Bis 2 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diselenide Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organoselenium compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For Diselenide, bis(2-methylphenyl), a combination of proton (¹H), carbon-13 (¹³C), and selenium-77 (B1247304) (⁷⁷Se) NMR spectroscopy offers a comprehensive analytical approach.

Proton (¹H) NMR Spectroscopy: Aromatic and Alkyl Region Analysis

Proton NMR spectroscopy provides information on the hydrogen atoms within a molecule. In the case of Diselenide, bis(2-methylphenyl), the ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons on the phenyl rings and the protons of the methyl (alkyl) groups.

Due to the symmetry of the molecule, the four protons on each aromatic ring and the three protons on each methyl group are chemically equivalent. The aromatic region of the spectrum would typically display a complex multiplet pattern resulting from the spin-spin coupling between adjacent, non-equivalent protons. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the diselenide linkage and the electron-donating effect of the methyl group. The methyl protons, being attached to the aromatic ring, would appear as a singlet in the alkyl region of the spectrum. The integration of these signals would correspond to the ratio of aromatic to alkyl protons.

Carbon-13 (¹³C) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of Diselenide, bis(2-methylphenyl), distinct signals are expected for each unique carbon environment. Due to the molecule's symmetry, one would anticipate signals for the methyl carbon, the carbon atom directly bonded to the selenium (C-Se), and the remaining aromatic carbons.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon atom of the methyl group would resonate at a characteristic upfield position. The aromatic carbons would appear further downfield, with the carbon atom directly attached to the selenium being significantly influenced by the electronegativity and anisotropy of the selenium atom. The other aromatic carbons would show distinct shifts based on their position relative to the methyl group and the diselenide bridge.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Diselenide, bis(2-methylphenyl)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~20 |

| Aromatic (C-H) | 125-135 |

| Aromatic (C-C) | 125-140 |

| Aromatic (C-Se) | 130-145 |

Note: These are approximate ranges based on similar diaryl diselenide structures. Actual values may vary.

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Diselenide, bis(2-methylphenyl) would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Table 2: Expected IR Absorption Regions for Diselenide, bis(2-methylphenyl)

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-H | Bending (in-plane and out-of-plane) | 1300 - 690 |

Note: These are general absorption regions. The exact peak positions and intensities are specific to the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a molecule through its fragmentation pattern. For Diselenide, bis(2-methylphenyl), the mass spectrum provides definitive confirmation of its molecular mass and offers insights into the strength and nature of its covalent bonds.

When subjected to analysis by mass spectrometry, typically using electron impact (EI) ionization, the molecule (C₁₄H₁₄Se₂) is ionized to form a molecular ion (M⁺˙). The m/z (mass-to-charge ratio) of this molecular ion corresponds to the molecular weight of the compound. A key characteristic of selenium-containing compounds is the distinctive isotopic pattern that arises from selenium's six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), with ⁸⁰Se being the most abundant. This results in a cluster of peaks for the molecular ion and any selenium-containing fragments, which is a powerful diagnostic tool for confirming the presence of selenium.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pathways are dictated by the relative bond energies within the molecule. For diaryl diselenides, the most common fragmentation pathways involve the cleavage of the diselenide (Se-Se) bond and the carbon-selenium (C-Se) bonds.

Key fragmentation patterns observed for Diselenide, bis(2-methylphenyl) include:

Se-Se Bond Cleavage: The relatively weak diselenide bond can break to form a 2-methylphenylselanyl radical and a 2-methylphenylselanyl cation ([CH₃C₆H₄Se]⁺). This fragment is often a prominent peak in the spectrum.

C-Se Bond Cleavage: The bond between the selenium atom and the tolyl group can cleave, leading to the formation of a tolyl cation ([C₇H₇]⁺) and a selanyl (B1231334) radical. The tolyl cation can further rearrange to the more stable tropylium (B1234903) ion.

Loss of Selenium Atoms: Fragmentation can also involve the loss of one or both selenium atoms from the molecular ion, leading to various hydrocarbon fragments.

The relative abundance of these fragments provides information about the stability of the resulting ions and the lability of the parent bonds. The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Diselenide, bis(2-methylphenyl)

| Fragment Ion | Formula | Predicted m/z (for ⁸⁰Se isotope) | Origin |

| Molecular Ion | [C₁₄H₁₄Se₂]⁺˙ | 342 | Parent Molecule |

| 2-Methylphenylselanyl Cation | [C₇H₇Se]⁺ | 171 | Cleavage of Se-Se bond |

| Tolyl Cation/Tropylium Ion | [C₇H₇]⁺ | 91 | Cleavage of C-Se bond |

(Note: m/z values are based on the most abundant selenium isotope, ⁸⁰Se, and carbon isotope, ¹²C. The actual spectrum will show a characteristic isotopic cluster for all selenium-containing fragments.)

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides unparalleled, high-resolution information about the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in a crystal lattice. While a specific, publicly available crystal structure for Diselenide, bis(2-methylphenyl) is not detailed in the search results, analysis of closely related structures, such as other diaryl diselenides, provides a strong basis for understanding its molecular and supramolecular features. researchgate.netresearchgate.net

Conformation of the Diselenide Bridge

A defining structural feature of organic diselenides is the conformation around the Se-Se bond, described by the C-Se-Se-C dihedral angle. Unlike disulfides, which often prefer dihedral angles close to 90°, diselenides typically exhibit slightly smaller angles. For diaryl diselenides, this angle is generally in the range of 80-100°. researchgate.net This non-planar, skewed conformation minimizes the repulsion between the lone pairs of electrons on the adjacent selenium atoms. The Se-Se bond length in diaryl diselenides is consistently found to be around 2.30 to 2.33 Å. The C-Se bond lengths are typically in the range of 1.91 to 1.95 Å.

Table 2: Typical Crystallographic Parameters for Diaryl Diselenides

| Parameter | Typical Value Range |

| Se-Se Bond Length | 2.30 - 2.33 Å |

| C-Se Bond Length | 1.91 - 1.95 Å |

| C-Se-Se Bond Angle | 98 - 105° |

| C-Se-Se-C Dihedral Angle | 80 - 100° |

(Note: These values are representative of diaryl diselenides and provide an expected range for Diselenide, bis(2-methylphenyl).)

Intramolecular and Intermolecular Interactions

The solid-state structure of diselenides is often stabilized by a network of weak non-covalent interactions.

Intramolecular Interactions: In Diselenide, bis(2-methylphenyl), the presence of the ortho-methyl group creates the possibility for intramolecular Se···H interactions between a selenium atom and a hydrogen atom of the methyl group. These interactions can influence the orientation of the phenyl rings relative to the C-Se-Se-C plane.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. For diaryl diselenides, a common and significant interaction is the chalcogen bond (Se···Se). researchgate.net This is a non-covalent interaction where a region of positive electrostatic potential on one selenium atom (often along the extension of the C-Se bond) interacts with a region of negative potential (the lone pair) on a neighboring selenium atom. researchgate.net These Se···Se contacts, typically with distances shorter than the sum of the van der Waals radii (approx. 3.80 Å), can link molecules into chains or more complex networks, influencing the material's properties. Other potential interactions include C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules.

Influence of ortho-Substitution on Molecular Geometry

The presence of substituents at the ortho positions of the aryl rings has a pronounced effect on the molecular geometry of diaryl diselenides. The ortho-methyl groups in Diselenide, bis(2-methylphenyl) introduce significant steric hindrance.

This steric crowding influences several geometric parameters:

C-Se-Se-C Dihedral Angle: The steric bulk of the ortho-substituents can force a change in the dihedral angle to minimize steric repulsion between the methyl groups and the selenium atoms. In highly hindered diselenides, such as dimesityl diselenide, the dihedral angle can be larger than in unsubstituted analogues. researchgate.net

Aryl Ring Orientation: The ortho-methyl groups restrict the free rotation of the phenyl rings around the C-Se bonds. This results in a fixed, twisted orientation of the rings relative to the diselenide bridge.

Bond Angles: The C-C-Se bond angles within the aromatic ring and the C-Se-Se bond angles may be slightly distorted from their ideal values to accommodate the steric strain imposed by the ortho-substituents. This steric shielding can also impact the accessibility of the selenium atoms for intermolecular interactions.

Computational and Theoretical Investigations of Diselenide, Bis 2 Methylphenyl

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of molecules. For diaryl diselenides, these methods map out electron density distributions, molecular orbitals, and electrostatic potentials, which are key determinants of their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying organochalcogen compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in understanding the electronic structure and reactivity of diaryl diselenides. researchgate.net Studies on various substituted diphenyl diselenides show that substituents on the phenyl rings significantly modulate the electronic properties and, consequently, the reactivity of the Se-Se bond. researchgate.netmdpi.com

In the case of Diselenide, bis(2-methylphenyl), the two methyl groups in the ortho positions are expected to have a notable influence. The methyl group is an electron-donating group, which would increase the electron density on the selenium atoms and within the Se-Se bond compared to the unsubstituted diphenyl diselenide. This increased electron density can affect the molecule's reactivity, for instance, in reactions involving nucleophiles or electrophiles. researchgate.net

DFT calculations typically involve geometry optimization to find the lowest energy structure, followed by analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. For diaryl diselenides, the HOMO is often localized on the selenium atoms, particularly the p-type lone pair orbitals, making them susceptible to electrophilic attack.

The table below shows representative data from DFT calculations on related diaryl diselenides, illustrating how different substituents affect key electronic parameters. The values for Diselenide, bis(2-methylphenyl) are inferred based on the known electronic effect of the methyl group.

Table 1: Calculated Electronic Properties of Substituted Diaryl Diselenides ((R-PhSe)₂) using DFT (Note: Data for substituted compounds are illustrative from studies on related molecules. Values for bis(2-methylphenyl) are estimated for comparative purposes.)

| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Partial Charge on Se |

| 4-OCH₃ (Electron Donating) | -5.8 | -0.9 | 4.9 | -0.12 |

| 2-CH₃ (Electron Donating) | -5.9 (est.) | -1.0 (est.) | 4.9 (est.) | -0.11 (est.) |

| H (Unsubstituted) | -6.1 | -1.1 | 5.0 | -0.10 |

| 4-Cl (Electron Withdrawing) | -6.3 | -1.5 | 4.8 | -0.08 |

| 4-NO₂ (Strongly Withdrawing) | -6.8 | -2.5 | 4.3 | -0.05 |

Data is compiled and estimated based on principles from cited literature. researchgate.netresearchgate.netmdpi.com

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are computationally intensive but often provide higher accuracy for certain properties compared to DFT. nih.gov These methods are particularly valuable for predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

For Diselenide, bis(2-methylphenyl), ab initio calculations could be used to predict its ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts. The calculation of NMR parameters is highly sensitive to the molecular geometry and electronic environment around the nucleus. Theoretical predictions can help in the assignment of complex experimental spectra, especially for the ⁷⁷Se nucleus, which has a wide chemical shift range. Furthermore, these methods can predict vibrational frequencies (IR and Raman spectra), which correspond to the molecule's vibrational modes. nih.govnih.gov Comparing the calculated vibrational spectra with experimental ones provides a powerful check on the accuracy of the computed geometry. nih.gov

Conformational Analysis and Rotational Barriers of the Diselenide Bond

The three-dimensional structure of diaryl diselenides is characterized by the C-Se-Se-C dihedral angle. Unlike disulfides, which often have dihedral angles around 85-90°, diselenides can exhibit a wider range of angles to alleviate steric strain. electronicsandbooks.com

For Diselenide, bis(2-methylphenyl), the presence of the bulky methyl groups in the ortho positions imposes significant steric hindrance. To accommodate this, the molecule is expected to adopt a conformation with a larger C-Se-Se-C dihedral angle compared to the unsubstituted diphenyl diselenide. Studies on other sterically hindered diselenides show that the dihedral angle can increase to well over 100°. electronicsandbooks.com This twisting motion around the Se-Se bond minimizes the repulsive interactions between the ortho-substituents of the two phenyl rings.

The rotation around the Se-Se bond is not free and is associated with an energy barrier. This rotational barrier can be calculated computationally and, in some cases, measured experimentally using dynamic NMR spectroscopy. The barrier represents the energy required to move from a stable (gauche-like) conformation to a higher-energy (eclipsed-like) transition state. For Diselenide, bis(2-methylphenyl), the steric clash of the methyl groups in a planar or near-planar transition state would result in a significant rotational barrier.

Table 2: Dihedral Angles and Rotational Barriers in Diaryl Dichalcogenides (Note: Data is based on studies of sterically hindered diaryl diselenides and related compounds.)

| Compound | Substituents | C-X-X-C Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Diphenyl disulfide | None | ~85 | ~7 |

| Diphenyl diselenide | None | ~82 | ~5-6 |

| Diselenide, bis(2-methylphenyl) | 2-CH₃ | >90 (est.) | >10 (est.) |

| Bis(2,4,6-trimethylphenyl) diselenide | 2,4,6-CH₃ | ~83.5 | - |

| Bis(2,4,6-tri-t-butylphenyl) diselenide | 2,4,6-t-Bu | 93.3 | 12.4 |

Data is compiled and estimated based on principles from cited literature. electronicsandbooks.commsu.edu

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. researchgate.net For diaryl diselenides, a key aspect of their chemistry, particularly in biological contexts, is the cleavage of the Se-Se bond by thiols. unipd.it

Computational studies on the reaction of diphenyl diselenide with thiolate nucleophiles have mapped out the energy profile of this substitution reaction. researchgate.net The reaction proceeds via a transition state where the nucleophilic sulfur atom attacks one of the selenium atoms, leading to the cleavage of the Se-Se bond. The energy barrier for this process is influenced by the electronic properties of the diselenide.

For Diselenide, bis(2-methylphenyl), the electron-donating methyl groups would slightly increase the energy of the LUMO, potentially making the selenium atoms less electrophilic and thus increasing the activation barrier for nucleophilic attack compared to unsubstituted diphenyl diselenide. However, steric factors from the ortho-methyl groups could also play a complex role, potentially hindering the approach of the nucleophile. Computational modeling can dissect these competing effects to provide a quantitative prediction of the reaction rate. These models can also elucidate the mechanisms of antioxidant activity, such as the glutathione (B108866) peroxidase (GPx)-like cycle, by calculating the energies of the various selenium-containing intermediates (e.g., selenenyl sulfides, selenols). mdpi.com

Chemical Reactivity and Reaction Mechanisms of Aryl Diselenides

Electrophilic Selenium Chemistry Initiated by Diselenides

Diaryl diselenides are stable, shelf-stable precursors for generating potent electrophilic selenium reagents. wiley-vch.de The Se-Se bond can be cleaved by halogens (e.g., Br₂, Cl₂) or by in situ oxidation to generate selenenyl halides (ArSeX) or other electrophilic species. wiley-vch.denih.gov These electrophiles are highly reactive toward unsaturated carbon-carbon bonds, such as those in alkenes and alkynes.

The addition of an electrophilic selenium species to an unsaturated substrate is known as selenenylation. This reaction is a cornerstone of organoselenium chemistry, providing a versatile method for the difunctionalization of alkenes and alkynes.

The generally accepted mechanism for the selenenylation of an alkene begins with the electrophilic attack of the selenium species (e.g., [ArSe]⁺) on the double bond. nih.gov This leads to the formation of a three-membered cyclic intermediate known as an episelenonium ion. wiley-vch.de This intermediate is highly reactive and is readily opened by a nucleophile. The addition is typically anti-stereospecific, meaning the selenium and the nucleophile add to opposite faces of the original double bond. wiley-vch.de

For bis(2-methylphenyl) diselenide, treatment with bromine would generate 2-methylphenylselenenyl bromide. This reagent is expected to react with alkenes, like cyclohexene, in the presence of a nucleophilic solvent such as methanol, to yield a β-methoxy selenide. The regioselectivity of the nucleophilic attack on the episelenonium ion follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon, unless sterically hindered. nih.gov

Table 1: Representative Selenenylation Reactions with Aryl Selenides This table shows generalized reactions for aryl selenenyl halides, which are directly prepared from the corresponding diaryl diselenides. Specific data for bis(2-methylphenyl) diselenide derivatives are limited; therefore, examples with phenylselenenyl halides are used for illustration.

| Unsaturated Substrate | Selenium Reagent | Nucleophile/Solvent | Product Type | Stereochemistry |

|---|---|---|---|---|

| Styrene | PhSeCl | Methanol (CH₃OH) | β-Methoxy Selenide | anti-addition |

| Cyclohexene | PhSeBr | Water (H₂O) | trans-2-Bromocyclohexyl Phenyl Selenide | anti-addition |

| 1-Octyne | PhSeCl | Acetic Acid (AcOH) | β-Acetoxy Vinyl Selenide | anti-addition |

Selenocyclization is a powerful extension of selenenylation where the nucleophile that opens the episelenonium ion is part of the same molecule. This intramolecular reaction forms a heterocyclic ring containing a selenium atom. The reaction is initiated by an electrophilic selenium species generated from a diselenide, which then triggers the cyclization of a suitably positioned internal nucleophile, such as a hydroxyl or carboxyl group. rsc.orgacs.org

For example, an unsaturated alcohol with a double bond positioned to allow for a 5- or 6-membered ring closure can be treated with an electrophilic selenium reagent derived from bis(2-methylphenyl) diselenide. The selenium electrophile adds to the alkene, forming the episelenonium ion, which is then trapped intramolecularly by the hydroxyl group. This process, known as selenoetherification, results in the formation of a cyclic ether with an external arylseleno group. These reactions are highly stereospecific and are governed by Baldwin's rules for ring closure. rsc.org

Nucleophilic Reactivity and Cleavage of the Se-Se Bond

The selenium-selenium bond in bis(2-methylphenyl) diselenide is susceptible to cleavage by nucleophiles and reducing agents. This reaction is fundamental for generating selenium-centered nucleophiles, specifically selenolates (ArSe⁻). nih.gov

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) readily cleave the Se-Se bond to produce two equivalents of the corresponding sodium selenolate. jst.go.jp This resulting 2-methylphenylselenolate (o-tolylselenolate) is a potent, soft nucleophile that can be used in a variety of substitution and addition reactions.

A documented example involves the in situ generation of sodium 2-methylphenylselenolate from di-o-tolyl diselenide and its subsequent reaction with an alkyl halide, such as allyl chloride. The selenolate anion displaces the chloride in an S_N2 reaction to furnish the corresponding unsymmetrical selenide, in this case, allyl 2-methylphenyl selenide. jku.at This demonstrates the utility of bis(2-methylphenyl) diselenide as a precursor for introducing the 2-methylphenylseleno group into organic molecules via nucleophilic pathways. The higher nucleophilicity of selenolates compared to their thiol counterparts often leads to faster and more efficient reactions. jst.go.jp

Radical Processes Involving Diselenides

In addition to ionic cleavage, the Se-Se bond can undergo homolytic cleavage to generate selenium-centered radicals (ArSe•). This process is typically initiated by heat or ultraviolet (UV) light. nih.govacs.org The resulting arylseleno radicals can participate in a variety of radical reactions, including addition to unsaturated bonds and hydrogen atom abstraction.

Diaryl diselenides are effective radical traps. nih.gov For instance, under photolytic conditions, a carbon-centered radical can attack the diselenide in an S_H2 (homolytic substitution at a bimolecular center) reaction. This cleaves the Se-Se bond and forms a new carbon-selenium bond, releasing an arylseleno radical which continues the chain.

However, the reactivity of bis(2-methylphenyl) diselenide in such reactions can be influenced by the steric hindrance imposed by the ortho-methyl groups. Studies on the photoinduced reactions of various diaryl diselenides have shown that ortho-substituted derivatives often result in lower product yields compared to their unsubstituted or para-substituted counterparts. nih.gov This is attributed to the steric bulk around the selenium atoms hindering the approach of the attacking radical. nih.gov

Oxidative Transformations of the Diselenide Moiety

The selenium atom in diselenides and their derivatives (selenides) can be readily oxidized to higher oxidation states, primarily to selenoxides (+4) and, less commonly, to selenones (+6). This chemistry is central to some of the most useful applications of selenium in organic synthesis.

Bis(2-methylphenyl) diselenide can be oxidized, but typically the corresponding selenides (ArSeR) are the direct precursors for generating selenoxides for synthetic applications. Oxidation of a selenide, such as an alkyl 2-methylphenyl selenide, with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding 2-methylphenyl selenoxide. wikipedia.org

Aryl selenoxides containing a β-hydrogen are thermally unstable and undergo a characteristic syn-elimination reaction at or below room temperature to form an alkene. wikipedia.orgnih.gov This process, known as selenoxide elimination, is a mild and highly efficient method for introducing double bonds into organic molecules. The reaction proceeds through a five-membered cyclic transition state, where the selenoxide oxygen acts as an internal base to abstract a β-proton, leading to the concerted elimination of a selenenic acid (ArSeOH) and formation of the C=C double bond. nih.gov The increased basicity of selenoxides compared to sulfoxides and the weaker C-Se bond strength contribute to the much faster elimination rates for selenoxides. nih.gov

Selenones (ArSe(O)₂R), the higher oxidation state, are more powerful oxidizing agents but are less commonly used in synthesis due to the harsher conditions required for their formation and their high reactivity. acs.org

Reductive Transformations of the Diselenide Moiety

The selenium-selenium bond in aryl diselenides, including bis(2-methylphenyl) diselenide, is susceptible to reductive cleavage by various reducing agents. This transformation is a fundamental process in organoselenium chemistry, as it generates highly reactive selenolate anions (ArSe⁻), which are valuable nucleophilic intermediates for the synthesis of a wide range of organoselenium compounds.

One of the most common and convenient methods for the reduction of diaryl diselenides is the use of sodium borohydride (NaBH₄). researchgate.netmasterorganicchemistry.com The reaction typically proceeds by the nucleophilic attack of a hydride ion (H⁻) from the borohydride at one of the selenium atoms. This attack leads to the cleavage of the Se-Se bond, forming an intermediate selanylborane and a selenolate anion. Subsequent reaction with a proton source, often the solvent such as ethanol (B145695) or water, liberates the corresponding aryl selenol (ArSeH). researchgate.netresearchgate.netchemistrysteps.com In the presence of a base or excess borohydride, the selenol is deprotonated to furnish the selenolate anion.

The general mechanism for the reduction of a diaryl diselenide with sodium borohydride can be outlined as follows:

Nucleophilic Attack: A hydride equivalent from NaBH₄ attacks one of the selenium atoms of the diselenide (Ar-Se-Se-Ar).

Se-Se Bond Cleavage: This attack results in the cleavage of the selenium-selenium bond, generating a selenolate anion (ArSe⁻) and an arylselanylborane intermediate (ArSe-BH₃).

Protonolysis/Hydrolysis: The intermediates react with the solvent (e.g., ethanol or water) or an added acid to produce the aryl selenol (ArSeH) and boric acid derivatives. masterorganicchemistry.comchemistrysteps.com

The resulting aryl selenolates are potent nucleophiles and can be utilized in situ for various synthetic transformations, such as the synthesis of unsymmetrical selenides by reaction with alkyl halides. researchgate.net

Other reducing systems have also been employed for the reductive cleavage of diselenides. For instance, a combination of hydrazine (B178648) monohydrate and potassium hydroxide (B78521) has been reported to effectively reduce diselenides to generate selenolate ions for the synthesis of selenoglycosides. nih.gov This method is described as non-hazardous and high-yielding. nih.gov

The table below summarizes common reducing agents used for the transformation of diaryl diselenides. While specific data for bis(2-methylphenyl) diselenide is not extensively detailed in the literature, these examples with other aryl diselenides illustrate the general reactivity.

| Reducing Agent(s) | Substrate (General) | Product | Notes |

| Sodium Borohydride (NaBH₄) | Diaryl Diselenide | Aryl Selenol/Selenolate | Widely used, convenient, and efficient for generating nucleophilic selenium species. researchgate.netmasterorganicchemistry.com |

| Hydrazine Monohydrate/KOH | Diaryl Diselenide | Aryl Selenolate | A non-hazardous and high-yielding alternative for generating selenolates. nih.gov |

Stereochemical Aspects in Reactions Involving Diselenides

The stereochemistry of reactions involving aryl diselenides is a critical aspect, particularly in the context of asymmetric synthesis where the selenium moiety can play a crucial role in controlling the stereochemical outcome of a reaction. While specific studies focusing on the stereochemical aspects of reactions with bis(2-methylphenyl) diselenide are not widely documented, general principles derived from other aryl diselenides can be applied.

Aryl diselenides can be precursors to chiral selenium reagents or can themselves be chiral. The introduction of a chiral auxiliary onto the aryl backbone of a diselenide can lead to enantioselective transformations. These chiral diselenides, after reductive cleavage or oxidation, can generate chiral electrophilic or nucleophilic selenium species that react with prochiral substrates to yield enantiomerically enriched products.

One of the key areas where the stereochemistry of diselenide reactions is prominent is in electrophilic additions to alkenes. In these reactions, an oxidized form of the diselenide, often generated in situ, acts as an electrophile. The addition to the double bond can proceed through a cyclic seleniranium ion intermediate. The subsequent nucleophilic attack to open this three-membered ring typically occurs in an anti-fashion, leading to a high degree of stereocontrol in the final product. The stereoselectivity of such reactions can be influenced by the structure of the alkene, the nature of the nucleophile, and the specific selenium reagent used.

For instance, the reaction of selenium dihalides, which can be generated from diselenides, with alkynes has been shown to proceed via anti-addition, resulting in products with exclusively (E)-stereochemistry. mdpi.com While this example involves a direct addition of a selenium dihalide, it highlights the stereospecific nature of reactions involving electrophilic selenium species derived from diselenides.

In the absence of inherent chirality in the diselenide or the substrate, reactions involving achiral diselenides and prochiral substrates will typically result in a racemic mixture of products, unless a chiral catalyst or auxiliary is employed. nih.gov

The following table outlines general stereochemical outcomes in reactions involving aryl diselenides.

| Reaction Type | Substrate | Reagent | Stereochemical Outcome |

| Electrophilic Addition | Alkene | ArSe-X (from Ar₂Se₂) | Predominantly anti-addition via a seleniranium ion intermediate. |

| Addition to Alkynes | Alkyne | SeX₂ (from Ar₂Se₂) | anti-addition leading to (E)-alkenes. mdpi.com |

| Asymmetric Selenylation | Prochiral Substrate | Chiral Diselenide Derivative | Enantioselective formation of one stereoisomer over the other. |

Coordination Chemistry and Ligand Properties of Diselenide, Bis 2 Methylphenyl

Diselenide, bis(2-methylphenyl) as a Ligand in Metal Complexes

Diselenide, bis(2-methylphenyl) typically acts as a neutral, bridging ligand, utilizing the lone pairs on its two selenium atoms to coordinate to one or more metal centers. The presence of the selenium-selenium (Se-Se) bond allows for a range of coordination modes. The ligand can bridge two metal centers, forming binuclear complexes, or in some instances, it can chelate to a single metal center, although this is less common due to the geometric constraints of the molecule. The coordination is primarily driven by the Lewis basicity of the selenium atoms, which act as donors to the Lewis acidic metal ions.

The coordination behavior is significantly influenced by the nature of the metal precursor and the reaction conditions. For instance, the reaction of Diselenide, bis(2-methylphenyl) with metal carbonyls can lead to the substitution of carbonyl ligands, while reactions with metal halides often result in the formation of halogen-bridged or terminal halide complexes. The flexibility of the C-Se-Se-C dihedral angle allows the ligand to adapt to the steric and electronic requirements of different metal centers.

Synthesis and Characterization of Transition Metal Complexes with Diselenide Ligands

The synthesis of transition metal complexes with diselenide ligands, including Diselenide, bis(2-methylphenyl), generally involves the direct reaction of the diselenide with a suitable metal precursor in an appropriate solvent. mdpi.com Common metal precursors include metal halides, carbonyls, and acetates. The reactions are often carried out under inert atmospheres to prevent oxidation of the selenium atoms. mdpi.com

For example, the synthesis of a palladium(II) complex can be achieved by reacting the diselenide with a palladium(II) salt, such as palladium(II) chloride, in a solvent like dichloromethane (B109758) or acetonitrile. Similarly, gold(I) complexes can be prepared by reacting the diselenide with a gold(I) precursor like (dimethylsulfide)gold(I) chloride. mdpi.com

Below is a representative table of spectroscopic data for a hypothetical transition metal complex with Diselenide, bis(2-methylphenyl).

| Spectroscopic Technique | Key Observables for M[Diselenide, bis(2-methylphenyl)]Cl₂ |

| Infrared (IR) | Shifts in C-H and C=C stretching vibrations of the tolyl groups compared to the free ligand. Appearance of new bands corresponding to metal-selenium (M-Se) vibrations in the far-IR region. |

| ¹H NMR | Shifts in the resonances of the methyl and aromatic protons upon coordination. Broadening of signals can indicate dynamic processes in solution. |

| ¹³C NMR | Shifts in the signals of the methyl and aromatic carbons, particularly the carbon directly bonded to selenium (C-Se). |

| ⁷⁷Se NMR | A significant downfield or upfield shift in the ⁷⁷Se resonance compared to the free ligand, indicating coordination to the metal center. The magnitude of the shift provides insight into the nature of the metal-selenium bond. researchgate.net |

| UV-Vis | Appearance of new absorption bands in the UV-visible region corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. researchgate.netresearchgate.net |

Role of ortho-Substitution in Coordination Modes and Stability

The presence of the methyl groups in the ortho position of the phenyl rings in Diselenide, bis(2-methylphenyl) plays a crucial role in determining the coordination chemistry and stability of its metal complexes. This ortho-substitution introduces significant steric hindrance around the selenium donor atoms.

This steric bulk can influence the coordination number of the metal center, often favoring lower coordination numbers to minimize steric clashes between the ligands. researchgate.net For instance, in complexes where multiple ligands are coordinated to a single metal, the ortho-methyl groups can dictate the spatial arrangement of the ligands, potentially leading to distorted geometries.

The steric hindrance can also affect the stability of the resulting complexes. While moderate steric bulk can sometimes enhance stability by encapsulating the metal center and protecting it from decomposition pathways, excessive steric strain can lead to ligand dissociation or prevent complex formation altogether. In the case of Diselenide, bis(2-methylphenyl), the ortho-methyl groups can restrict the rotation around the C-Se bonds, influencing the preferred conformation of the ligand upon coordination. This can lead to specific and sometimes unusual coordination modes compared to its non-substituted or para-substituted analogues. For example, the steric pressure from the ortho-substituents may favor a bridging coordination mode over a chelating one, as the former can better accommodate the bulky tolyl groups.

Electronic and Structural Properties of Organoselenium Metal Complexes

The electronic properties of organoselenium metal complexes are a product of the interaction between the metal d-orbitals and the orbitals of the selenium ligand. The selenium atoms in Diselenide, bis(2-methylphenyl) act as soft σ-donors. The energy of the selenium lone pair orbitals and their overlap with the metal orbitals will determine the strength of the metal-selenium bond.

UV-Visible spectroscopy is a key technique for probing the electronic structure of these complexes. The spectra often exhibit intense ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a selenium-based orbital to a vacant metal d-orbital. researchgate.netlibretexts.org The energy of these transitions provides information about the relative energies of the metal and ligand orbitals. In addition, for transition metals with partially filled d-subshells, weaker d-d transitions may be observed, which are influenced by the ligand field strength of the diselenide ligand. libretexts.org

Structurally, the coordination of Diselenide, bis(2-methylphenyl) to a metal center leads to characteristic changes in the ligand's geometry. The Se-Se bond length and the C-Se-Se-C dihedral angle are particularly sensitive to the coordination environment. X-ray crystallographic studies of related organoselenium complexes have provided valuable data on these parameters. researchgate.net The metal-selenium bond lengths are indicative of the strength of the coordination interaction.

A hypothetical data table summarizing typical structural parameters for a transition metal complex with Diselenide, bis(2-methylphenyl) is presented below.

| Structural Parameter | Typical Value in M[Diselenide, bis(2-methylphenyl)]X₂ |

| M-Se Bond Length (Å) | 2.4 - 2.6 |

| Se-Se Bond Length (Å) | 2.30 - 2.35 (can be slightly elongated upon coordination) |

| C-Se Bond Length (Å) | 1.90 - 1.95 |

| C-Se-Se Bond Angle (°) | 98 - 105 |

| C-Se-Se-C Dihedral Angle (°) | 80 - 100 |

| Coordination Geometry around Metal | Can vary (e.g., square planar, tetrahedral, octahedral) depending on the metal and other ligands. |

Q & A

Q. What are the optimal synthetic routes for bis(2-methylphenyl) diselenide, and what experimental conditions are critical for reproducibility?

Bis(2-methylphenyl) diselenide can be synthesized via nucleophilic substitution or oxidative coupling. A common approach involves reacting 2-methylphenyl magnesium bromide with selenium, followed by oxidation (e.g., using H₂O₂) to form the diselenide bond. Key parameters include reaction temperature (80–100°C), solvent choice (DMAC or chloroform), and inert atmosphere to prevent oxidation side reactions . Crystallization via slow evaporation of chloroform or dichloromethane yields needle-shaped crystals suitable for structural analysis .

Q. How is the molecular structure of bis(2-methylphenyl) diselenide confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond lengths between Se–Se atoms in analogous diselenides range from 2.28–2.32 Å, with Se–C bond lengths of ~1.93 Å. Dihedral angles between aromatic rings and Se–Se planes (e.g., 84.5° in methyl-substituted pyrazinyl diselenides) provide insights into steric effects . Crystallographic data can be deposited in the Cambridge Crystallographic Data Centre (CCDC) for validation .

Q. What methodologies are used to evaluate the optical properties of bis(2-methylphenyl) diselenide?

UV-Vis spectroscopy identifies absorption maxima (e.g., ~350 nm for methyl-substituted diselenides), while fluorescence spectroscopy measures emission spectra. Quantum yields (QYs) are calculated using integrating spheres and reference standards (e.g., quinine sulfate). Methyl substitution enhances QYs by reducing non-radiative decay, as seen in pyrazinyl diselenides (QY = 0.12 vs. 0.03 for unsubstituted analogs) .

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic structure and reactivity of bis(2-methylphenyl) diselenide?

Density Functional Theory (DFT) calculations reveal HOMO-LUMO gaps (~3.5 eV for methyl-substituted analogs), where HOMO localizes on Se–Se bonds and LUMO on aromatic rings. Oscillator strengths correlate with experimental UV-Vis transitions. Methyl groups lower HOMO energy by ~0.3 eV, enhancing oxidative stability . These insights guide the design of redox-active diselenides for catalysis.

Q. What mechanistic pathways govern the antioxidant activity of bis(2-methylphenyl) diselenide in biological systems?

Bis(2-methylphenyl) diselenide mimics glutathione peroxidase (GPx) via a catalytic cycle involving selenol (RSeH), selenosulfide (RSeSR), and selenenic acid (RSeOH) intermediates. Thiophenol assays and ⁷⁷Se NMR track the cycle, with turnover numbers (TONs) exceeding diphenyl diselenide by 2-fold. Computational docking studies further reveal interactions with bacterial proteins (e.g., TsaA in Bacillus subtilis), linking GPx-like activity to biofilm inhibition .

Q. How does H₂O₂-mediated oxidation of bis(2-methylphenyl) diselenide proceed, and what kinetic models describe this reaction?

Oxidation occurs via two pathways: (1) direct cleavage of the Se–Se bond to form seleninic acid (RSeO₂H) and (2) stepwise oxidation to selenoxide (RSeO). Kinetic studies (monitored by ¹H/⁷⁷Se NMR) show autocatalytic behavior, with rate constants (k) dependent on solvent polarity. For diselenides with alkyl spacers, steric hindrance slows oxidation by ~40% compared to monoselenides .

Q. What role do non-covalent interactions (e.g., chalcogen bonds) play in stabilizing bis(2-methylphenyl) diselenide derivatives?

Secondary Se···H and Se···O interactions (2.8–3.2 Å) stabilize crystal packing, as confirmed by Atoms-in-Molecules (AIM) analysis. These interactions enhance thermal stability (decomposition >250°C) and influence catalytic activity by modulating electron density at Se centers .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.